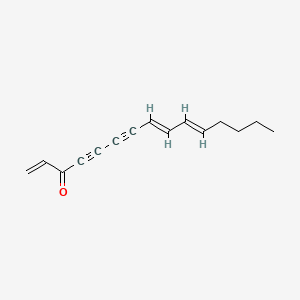
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-one is an organic compound with a unique structure characterized by multiple double and triple bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-one typically involves the use of alkyne and alkene precursors. One common method is the coupling of terminal alkynes with alkenes under specific reaction conditions, such as the use of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Halogenation reactions using bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s multiple double and triple bonds allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,8,10-Pentadecatriene-4,6-diyne-3-ol
- 1,8,10-Pentadecatriene-4,6-diyne-3-amine
Comparison
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-one is unique due to its ketone functional group, which imparts different reactivity and properties compared to its alcohol and amine analogs. The ketone group can participate in additional types of reactions, such as nucleophilic addition, making it a versatile compound for various applications.
Properties
CAS No. |
19812-25-0 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.292 |
IUPAC Name |
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-one |
InChI |
InChI=1S/C15H16O/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h4,7-10H,2-3,5-6H2,1H3/b8-7+,10-9+ |
InChI Key |
FCTWTXOIPKRSGG-XBLVEGMJSA-N |
SMILES |
CCCCC=CC=CC#CC#CC(=O)C=C |
Synonyms |
(8E,10E)-1,8,10-Pentadecatriene-4,6-diyn-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















